molecular formula C25H29N3O3 B6053747 3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide

3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide

Cat. No.: B6053747
M. Wt: 419.5 g/mol
InChI Key: ZWQYCHKGTLYXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly referred to as TAK-659 and is known for its potential therapeutic applications in various diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the disruption of B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival. TAK-659 has also been shown to inhibit other kinases, including ITK and TXK, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-inflammatory effects in animal models of autoimmune diseases. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases. TAK-659 has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. In addition, TAK-659 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its potent anti-inflammatory effects. However, TAK-659 has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful optimization of experimental conditions is necessary to obtain reliable results with TAK-659.

Future Directions

There are several future directions for research on TAK-659. One potential application is in the treatment of autoimmune diseases, where TAK-659 has shown promising results in preclinical studies. Another potential application is in the treatment of cancer, where TAK-659 has shown efficacy in inhibiting the growth of cancer cells. Further research is needed to optimize the synthesis of TAK-659 and to investigate its potential for clinical use in these and other diseases.

Synthesis Methods

TAK-659 is synthesized through a multi-step process involving the reaction of 3-methoxybenzylamine with 1-(1H-indol-6-ylcarbonyl)piperidine to form an intermediate compound. The intermediate is then reacted with 3-(bromomethyl)propanoic acid to form the final product. The synthesis of TAK-659 is a complex process and requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

TAK-659 has shown potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting the growth of cancer cells and reducing inflammation. TAK-659 has also shown promising results in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-31-22-6-2-4-19(14-22)16-27-24(29)10-7-18-5-3-13-28(17-18)25(30)21-9-8-20-11-12-26-23(20)15-21/h2,4,6,8-9,11-12,14-15,18,26H,3,5,7,10,13,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQYCHKGTLYXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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